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Compound of Interest

Compound Name: Isobutyl angelate

Cat. No.: B145879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isobutyl angelate (CAS 7779-81-9) is a volatile ester that imparts a characteristic fruity, sweet,

and slightly herbaceous aroma and flavor.[1][2] It is a key component of Roman chamomile oil

and finds application in a variety of flavor and fragrance formulations.[3] This document

provides detailed application notes and experimental protocols for the effective use of isobutyl
angelate in research and product development.

Chemical Structure and Properties:

IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate[4]

Molecular Formula: C₉H₁₆O₂[4]

Molecular Weight: 156.22 g/mol [4]

Appearance: Colorless liquid[4]

Odor: Fruity, sweet, herbaceous, chamomile-like[3][5]

Flavor: Fruity, sweet, with green and spicy notes[1][2][6]

Boiling Point: 176-177 °C[4]
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Flash Point: 60 °C (140 °F)[3]

Solubility: Very slightly soluble in water; soluble in organic solvents.[4]

Regulatory and Safety Profile
Isobutyl angelate is generally recognized as safe (GRAS) for its intended use as a flavoring

agent by the Flavor and Extract Manufacturers Association (FEMA).[6][7]

FEMA Number: 2180[4]

JECFA Number: 1213[4][7]

Regulatory Standing: Permitted for direct addition to food for human consumption (21 CFR

172.515).[4]

The International Fragrance Association (IFRA) has established standards for the use of

isobutyl angelate in fragrance formulations to ensure consumer safety.[8] Adherence to these

guidelines is crucial for product compliance.

Applications in Flavor Formulations
Isobutyl angelate is utilized to impart fruity and floral notes in a variety of food and beverage

products. Its flavor profile is often described as sweet, fruity, and reminiscent of apple, with

green and spicy undertones.

Recommended Usage Levels
The following table summarizes the average maximum use levels for isobutyl angelate in

various food categories as reported by FEMA. These levels serve as a starting point for

formulation development.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.thegoodscentscompany.com/data/rw1009371.html
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyl-angelate
https://www.benchchem.com/product/b145879?utm_src=pdf-body
https://www.femaflavor.org/sites/default/files/GRAS3.pdf
https://www.femaflavor.org/flavor-library/isobutyl-angelate
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyl-angelate
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyl-angelate
https://www.femaflavor.org/flavor-library/isobutyl-angelate
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyl-angelate
https://www.benchchem.com/product/b145879?utm_src=pdf-body
https://taobe.consulting/ifra-standards-in-cosmetics/
https://www.benchchem.com/product/b145879?utm_src=pdf-body
https://www.benchchem.com/product/b145879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Food Category Average Maximum Use Level (ppm)

Beverages 1.5

Ice Cream, Ices, etc. 1.5

Candy 5.0

Baked Goods 17.0

Gelatins, Puddings 7.0

Chewing Gum 30.0

Icings 24.0

(Source: Flavor and Extract Manufacturers Association)[6]

Experimental Protocol: Sensory Evaluation of Isobutyl
Angelate in a Model Beverage
This protocol outlines a triangle test to determine if a perceptible difference exists between a

standard beverage and one containing isobutyl angelate.

Objective: To determine the sensory threshold of isobutyl angelate in a clear, lightly

sweetened beverage.

Materials:

Isobutyl angelate solution (0.1% in ethanol)

Base beverage (e.g., sugar water at 5% sucrose, or a clear carbonated beverage)

Graduated pipettes and volumetric flasks

Sensory evaluation booths with controlled lighting and ventilation

Identical, odorless tasting cups, coded with random three-digit numbers

Palate cleansers (e.g., unsalted crackers, room temperature water)
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Panel of 20-30 trained or consumer panelists

Procedure:

Sample Preparation:

Prepare a series of dilutions of isobutyl angelate in the base beverage. Start with a

concentration of 1 ppm and create a geometric series (e.g., 0.5 ppm, 0.25 ppm, etc.).

For each triangle test, prepare two identical "A" samples (control) and one "B" sample

(containing isobutyl angelate at a specific concentration).

Test Administration:

Present each panelist with a tray containing three coded samples (two A's and one B, or

one A and two B's, randomized).

Instruct panelists to taste each sample from left to right.

Ask panelists to identify the "odd" or "different" sample.

Data Analysis:

Record the number of correct identifications for each concentration level.

Use a statistical table for triangle tests to determine if the number of correct responses is

significant at a given confidence level (typically p < 0.05).

The lowest concentration at which a statistically significant difference is detected is

considered the sensory threshold.

Logical Workflow for Sensory Evaluation:
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Preparation Execution Analysis
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Caption: Workflow for sensory evaluation of isobutyl angelate.

Applications in Fragrance Formulations
In perfumery, isobutyl angelate contributes a fresh, fruity, and herbaceous character. It is often

used to add a natural-smelling chamomile note and can be incorporated into various fragrance

types, including floral, fruity, and herbal compositions.[3]

Recommended Usage Levels
Fragrance Concentrate: Up to 1.0%[3]

The final concentration in the consumer product will depend on the product category and the

desired fragrance intensity. It is essential to consult the latest IFRA standards for specific

category limits.

Experimental Protocol: Stability Testing of a Fragrance
Oil Containing Isobutyl Angelate in a Lotion Base
This protocol describes an accelerated stability test to evaluate the physical and chemical

stability of a fragrance oil containing isobutyl angelate in a cosmetic emulsion.

Objective: To assess the stability of a lotion containing a fragrance with isobutyl angelate
under accelerated aging conditions.

Materials:

Fragrance oil containing a known concentration of isobutyl angelate
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Placebo lotion base (without fragrance)

Glass jars with airtight lids

Stability ovens (e.g., set to 40°C, 45°C)

Refrigerator (4°C)

pH meter, viscometer

Gas chromatograph with a mass spectrometer (GC-MS) for chemical analysis

Controlled lighting environment (for photostability)

Procedure:

Sample Preparation:

Prepare a batch of lotion containing the fragrance oil at the desired concentration (e.g.,

0.5%).

Prepare a control batch of lotion without the fragrance oil.

Fill the glass jars with the lotion samples, leaving minimal headspace.

Storage Conditions:

Store samples under the following conditions for a period of 12 weeks:

Accelerated: 40°C and 45°C

Control: Room temperature (approx. 25°C)

Refrigerated: 4°C

Light exposure: In a window or light box with a broad-spectrum output.

Evaluation Schedule:
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Evaluate the samples at initial (time 0), 2, 4, 8, and 12 weeks.

Evaluation Parameters:

Physical Properties:

Appearance: Color, clarity, phase separation.

Odor: Note any changes from the initial fragrance profile.

pH: Measure the pH of the lotion.

Viscosity: Measure the viscosity.

Chemical Stability (GC-MS Analysis):

Extract the fragrance from the lotion at each time point.

Analyze the extract by GC-MS to quantify the concentration of isobutyl angelate and

identify any degradation products.

Data Analysis:

Compare the physical and chemical properties of the aged samples to the initial and

control samples.

Plot the concentration of isobutyl angelate over time for each storage condition to

determine its degradation rate.

Workflow for Fragrance Stability Testing:
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Setup

Storage Conditions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b145879?utm_src=pdf-custom-synthesis
https://scentjourner.com/blogs/perfume-know-how/the-essential-role-of-esters-in-the-fragrance-industry-the-makings-of-a-sweet-floral-symphony
https://labassociates.com/flower-and-fruit-aromas-in-perfumery
https://www.thegoodscentscompany.com/data/rw1009371.html
https://pubchem.ncbi.nlm.nih.gov/compound/Isobutyl-angelate
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/264/644/ifra-ingredients-application-guide.pdf
https://www.femaflavor.org/sites/default/files/GRAS3.pdf
https://www.femaflavor.org/flavor-library/isobutyl-angelate
https://taobe.consulting/ifra-standards-in-cosmetics/
https://www.benchchem.com/product/b145879#use-of-isobutyl-angelate-in-flavor-and-fragrance-formulation
https://www.benchchem.com/product/b145879#use-of-isobutyl-angelate-in-flavor-and-fragrance-formulation
https://www.benchchem.com/product/b145879#use-of-isobutyl-angelate-in-flavor-and-fragrance-formulation
https://www.benchchem.com/product/b145879#use-of-isobutyl-angelate-in-flavor-and-fragrance-formulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145879?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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